molecular formula C5H10BrNO2 B13511163 Methyl 2-amino-4-bromobutanoate

Methyl 2-amino-4-bromobutanoate

Cat. No.: B13511163
M. Wt: 196.04 g/mol
InChI Key: HKPGHQPOZUTBJI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobutanoate is a brominated amino acid ester with the molecular formula $ \text{C}5\text{H}{10}\text{BrNO}_2 $. Its structure comprises a methyl ester group, an amino substituent at the second carbon, and a bromine atom at the fourth carbon of the butanoate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups (amino and bromo), which enable diverse reactivity, such as nucleophilic substitution or peptide coupling.

Properties

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

methyl 2-amino-4-bromobutanoate

InChI

InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3

InChI Key

HKPGHQPOZUTBJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-bromobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino butanoate. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as dichloromethane, with the reaction mixture being stirred at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Ethyl 4-Bromo-2-Methylbutanoate (CAS 2213-09-4)
  • Structure : Ethyl ester with a bromo group at C4 and a methyl group at C2.
  • Key Differences: The target compound replaces the methyl group at C2 with an amino group, enhancing polarity and reactivity.
  • Molecular Weight: Ethyl 4-bromo-2-methylbutanoate has a higher molecular weight ($ \sim 195.03 \, \text{g/mol} $) compared to the target compound ($ \sim 196.05 \, \text{g/mol} $) due to the ethyl vs. methyl ester and amino vs. methyl substituent trade-offs .
b) Methyl 4-(Methylamino)Butanoate
  • Structure: Methyl ester with a methylamino group at C4.
  • Key Differences: The amino group in the target compound is at C2 instead of C4, and it lacks a methyl substitution on the amino group. This positional difference alters solubility and hydrogen-bonding capacity.
  • Molecular Weight : $ 131.17 \, \text{g/mol} $, significantly lower than the brominated target compound due to the absence of bromine .
c) Methyl 2-Benzoylamino-3-Oxobutanoate
  • Structure: Methyl ester with a benzoylamino group at C2 and a ketone at C3.
  • Key Differences : The target compound replaces the ketone with a bromine atom at C4 and lacks the benzoyl group, simplifying steric hindrance and altering electrophilicity at C3 .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Property Methyl 2-Amino-4-Bromobutanoate (Inferred) Ethyl 4-Bromo-2-Methylbutanoate Methyl 4-(Methylamino)Butanoate
Molecular Formula $ \text{C}5\text{H}{10}\text{BrNO}_2 $ $ \text{C}7\text{H}{13}\text{BrO}_2 $ $ \text{C}6\text{H}{13}\text{NO}_2 $
Molecular Weight ~196.05 g/mol 195.03 g/mol 131.17 g/mol
Solubility Moderate in polar solvents (e.g., DMF) Low in water; soluble in organic solvents High in polar solvents due to amino group
Reactivity Bromine at C4 enables nucleophilic substitution; amino group at C2 participates in coupling reactions Bromine at C4 reactive for substitutions; methyl group inert Methylamino group at C4 facilitates amide formation

Q & A

Q. How should researchers address inconsistent bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology : Contradictions often arise from impurities or stereochemical variability. Re-test compounds after rigorous purification (e.g., preparative HPLC) and verify stereochemistry via chiral analysis. Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .

Q. What statistical methods are recommended for analyzing reaction yield variability?

  • Methodology : Apply ANOVA to identify significant factors (e.g., solvent polarity, catalyst loading). For non-linear relationships, machine learning models (e.g., random forests) predict optimal conditions. Report confidence intervals (95% CI) and p-values to validate reproducibility .

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